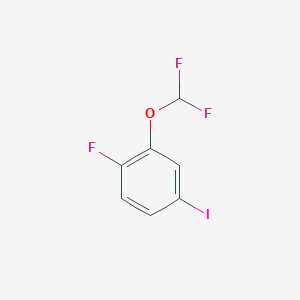

![molecular formula C11H18F2N2O2 B6325030 t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1823273-12-6](/img/structure/B6325030.png)

t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate

Overview

Description

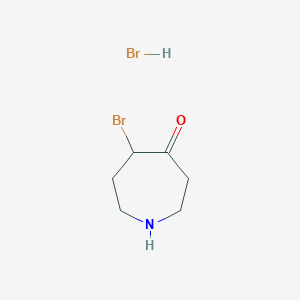

T-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with the CAS Number: 1823273-12-6 . It has a molecular weight of 248.27 . The compound is stored in a refrigerator and has a physical form of oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is an oil-like substance stored at refrigerator temperatures .Scientific Research Applications

Environmental Degradation and Analysis

Microbial Degradation : Polyfluoroalkyl chemicals, including those with structures related to t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate, are subject to environmental degradation processes. A review focuses on the microbial degradation of these substances, highlighting the transformation into perfluoroalkyl carboxylic acids and sulfonic acids through environmental processes. This research underscores the importance of understanding the biodegradation pathways for managing the environmental impact of polyfluoroalkyl substances (Liu & Avendaño, 2013).

Decomposition Techniques : Studies on the decomposition of similar compounds, such as Methyl Tert-Butyl Ether (MTBE), using advanced oxidation processes demonstrate the feasibility of applying techniques like radio frequency (RF) plasma reactors for environmental remediation. These findings could be relevant to the decomposition or transformation of related fluorochemicals for environmental protection (Hsieh et al., 2011).

Chemical Synthesis and Applications

Synthesis Techniques : The use of trifluoromethanesulfonic acid in organic synthesis, including its application in the formation of carbon–carbon and carbon–heteroatom bonds, as well as in the synthesis of carbo- and heterocyclic structures, provides insight into the chemical reactivity and potential applications of fluorinated compounds in research and industry (Kazakova & Vasilyev, 2017).

Biological Production and Separation : The biological production and downstream processing of chemicals like 1,3-propanediol and 2,3-butanediol highlight the significance of biotechnological approaches in producing and purifying chemicals that have a wide range of industrial applications. Such methodologies could potentially apply to the production and purification of related fluorinated compounds (Xiu & Zeng, 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .

properties

IUPAC Name |

tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPRNRPYIYPRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

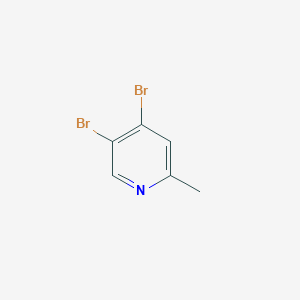

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B6324982.png)